Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid) is a chemical compound with the molecular formula C12H22N2O4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not well-documented. as a derivative of azetidine, it may interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is unique due to its specific structure, which includes two azetidine rings. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C24H42N4O8 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
DDQKTKYWOFTTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CNC2.CC(C)(C)OC(=O)N1CCC1C2CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.